An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Chlorosulfonyl)-4-iodobenzoic acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Chlorosulfonyl)-4-iodobenzoic acid
This guide provides a comprehensive technical overview of 3-(Chlorosulfonyl)-4-iodobenzoic acid, a trifunctional reagent with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. By dissecting its structural attributes and the interplay of its functional groups, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule.
Introduction: A Molecule of Strategic Importance
3-(Chlorosulfonyl)-4-iodobenzoic acid (CAS No. 402934-49-0) is a unique chemical entity characterized by the presence of a carboxylic acid, a chlorosulfonyl group, and an iodine atom, all attached to a benzene ring. This distinct arrangement of functional groups offers a powerful platform for orthogonal chemical modifications, making it a highly valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these groups allows for selective reactions, enabling the construction of diverse molecular architectures.
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for 3-(Chlorosulfonyl)-4-iodobenzoic acid is not extensively available in public literature. However, by analyzing data from structurally related compounds, we can infer its key physicochemical properties.
| Property | Inferred Value/Information | Source/Rationale |
| Molecular Formula | C₇H₄ClIO₄S | Based on its chemical structure. |
| Molecular Weight | 346.53 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar substituted benzoic acids are solids.[1][2] |
| Melting Point | Expected to be relatively high, likely >150 °C. | 3-(Chlorosulfonyl)benzoic acid has a melting point of 128-130 °C. The presence of a heavier iodine atom would likely increase the melting point.[1] |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol; expected to react with water. | The presence of polar functional groups suggests solubility in polar solvents. The chlorosulfonyl group is known to be moisture-sensitive.[3] |
The Trifunctional Reactivity Landscape: A Tale of Three Groups
The synthetic utility of 3-(Chlorosulfonyl)-4-iodobenzoic acid stems from the distinct reactivity of its three functional groups. Understanding their individual and synergistic behavior is paramount for its effective application.
The Highly Electrophilic Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in forming sulfonamides, a critical pharmacophore in numerous drugs.
Reaction with Amines (Sulfonamide Formation): This is the most prominent reaction of the chlorosulfonyl group. It readily reacts with primary and secondary amines in the presence of a base to yield the corresponding sulfonamides. The base is necessary to neutralize the hydrochloric acid byproduct.
Caption: General workflow for sulfonamide synthesis.
The Versatile Carboxylic Acid Group
The carboxylic acid (-COOH) moiety provides a handle for a variety of classical organic transformations, further expanding the synthetic possibilities.
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Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.
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Amidation: Reaction with an amine, typically activated by a coupling agent, leads to the formation of an amide bond.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
The Reactive C-I Bond: A Gateway to Carbon-Carbon Bond Formation
The iodine atom attached to the aromatic ring is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This functionality is invaluable for constructing complex molecular skeletons.
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Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst.
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Heck Coupling: Palladium-catalyzed reaction with an alkene.
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Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.
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Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.
Caption: Cross-coupling reactions of the aryl iodide.
Synthesis of 3-(Chlorosulfonyl)-4-iodobenzoic acid: A Proposed Pathway
Proposed Synthetic Step: Chlorosulfonation of 4-Iodobenzoic Acid
The most direct approach would involve the electrophilic aromatic substitution of 4-iodobenzoic acid using chlorosulfonic acid. The carboxylic acid group is a meta-directing deactivator, while the iodine atom is an ortho-, para-directing deactivator. The directing effects of these two groups would need to be carefully considered to achieve the desired 3-sulfonyl chloride isomer.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a fume hood, cautiously add 4-iodobenzoic acid (1.0 molar equivalent) in portions to an excess of stirred chlorosulfonic acid (approximately 3-5 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl gas. Maintain the temperature below 20°C during the addition using an ice bath.
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Reaction: After the addition is complete, the reaction mixture would likely be heated to promote the reaction. The optimal temperature and reaction time would need to be determined experimentally.
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Workup: After completion, the reaction mixture would be carefully poured onto crushed ice with vigorous stirring to precipitate the product.
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Purification: The crude solid product would be collected by vacuum filtration, washed with cold water, and then purified, likely by recrystallization from a suitable solvent.
Spectroscopic Characterization: The Molecular Fingerprint
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¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups and the iodine atom.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl chloride (~1375 and ~1185 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.
Safety and Handling: A Prudent Approach
A safety data sheet for 3-(Chlorosulfonyl)-4-iodobenzoic acid indicates no known hazards. However, given the presence of a reactive chlorosulfonyl group, this information should be treated with extreme caution. Compounds containing a chlorosulfonyl group are typically corrosive and moisture-sensitive.[1][4]
Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place, away from moisture, in a tightly sealed container.
Applications in Drug Discovery and Development
The trifunctional nature of 3-(Chlorosulfonyl)-4-iodobenzoic acid makes it a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery. The ability to selectively modify each functional group allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of sulfonamides can be created by reacting the chlorosulfonyl group with various amines, and the carboxylic acid and iodo groups can be subsequently modified to fine-tune the physicochemical and pharmacological properties of the resulting molecules.
Conclusion
3-(Chlorosulfonyl)-4-iodobenzoic acid is a synthetically versatile building block with considerable potential for the development of novel chemical entities. Its unique combination of a highly reactive chlorosulfonyl group, a modifiable carboxylic acid, and a cross-coupling-amenable iodo group provides a rich platform for molecular design and synthesis. While specific experimental data for this compound is sparse, a thorough understanding of the reactivity of its constituent functional groups, as outlined in this guide, empowers researchers to harness its full potential in their synthetic endeavors. As with any reactive chemical, a cautious and well-informed approach to its handling and use is essential.
References
- JP-8425 - Safety Data Sheet. (2025, April 8). Combi-Blocks, Inc.
- 3-(Chlorosulfonyl)benzoic acid 95%. (n.d.). Sigma-Aldrich.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
- SAFETY DATA SHEET. (n.d.). Solvents & Petroleum Service, Inc.
- Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.
- SAFETY DATA SHEET. (2010, May 15). Thermo Fisher Scientific.
- CAS 463-49-0: Allene. (n.d.). CymitQuimica.
- Safety Data Sheet. (2015, October 6). Fisher Scientific.
- Synthesis of sulfonamide derivatives. (n.d.).
- Tetrafluoroterephthalonitrile(1835-49-0) 13C NMR spectrum. (n.d.). ChemicalBook.
- A novel mass spectrometry cluster for high-throughput quantitative proteomics. (2010, June 15). PubMed.
- Naphtha - SAFETY DATA SHEET. (2017, June 19). Tesoro Refining & Marketing Co.
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.).
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
- Time-of-flight mass spectrometry: an increasing role in the life sciences. (n.d.). PubMed.
- A compact time-of-flight mass spectrometer for the structural analysis of biological molecules using laser desorption. (n.d.). PubMed.
- 4-Iodobenzoic acid. (n.d.). Wikipedia.
- Precalibration of matrix-assisted laser desorption/ionization-time of flight spectra for peptide mass fingerprinting. (2002, October 15). PubMed.
- Pinacol vinylboronate(75927-49-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem.
- SAFETY DATA SHEET. (2009, November 19). Fisher Scientific.
- Fourier transform infrared spectroscopy of peptides. (n.d.). PubMed.
- Matrix-assisted laser desorption mass spectrometry of biotransformation products of dynorphin a in vitro. (n.d.). PubMed.
- Time-resolved infrared spectroscopy of RNA folding. (2005, November 15). PubMed.
- IR spectroscopy. (n.d.). DIAS Infrared GmbH.
- Following Enzyme Activity with Infrared Spectroscopy. (2010, March 25). MDPI.
- Ethyl 2,4-dimethyl-1,3-dioxolane-2-propano
- 17454-49-8(4-T-BUTYLCYCLOHEXANO-15-CROWN-5) Product Description. (n.d.). ChemicalBook.
- Supporting Inform
- Tetrafluoroterephthalonitrile | 1835-49-0. (2026, January 13). ChemicalBook.
